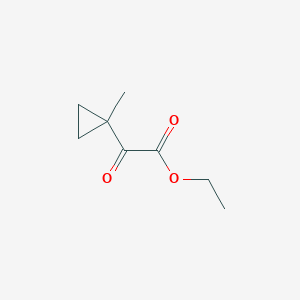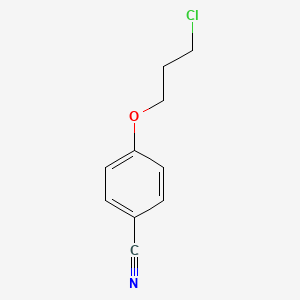
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications.
Scientific Research Applications
Metabolism and Biochemical Pharmacology
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is involved in complex metabolic pathways, as evidenced by studies on similar compounds. For instance, 2-acetamido-4-(chloromethyl)thiazole undergoes metabolism to various analogues through mechanisms that involve biliary excretion and intestinal metabolism in rats. These processes highlight the potential metabolic pathways and bio-transformations that compounds like 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide could undergo in biological systems (Bakke et al., 1981).
Pharmacological Potential
Compounds structurally related to 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide have been explored for their pharmacological potential. For example, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide has shown potent inhibition of PI3Kα and mTOR, indicating the potential of thiazole sulfonamide derivatives in targeting key pathways involved in cancer and other diseases. This suggests that 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide could have similar pharmacological applications (Stec et al., 2011).
Antimicrobial and Anti-Enzymatic Activities
Derivatives of thiazole sulfonamides, such as 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, have been synthesized and evaluated for their antibacterial and anti-enzymatic activities. These studies demonstrate the potential antimicrobial properties of thiazole sulfonamide derivatives, suggesting that 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide could also exhibit similar properties (Nafeesa et al., 2017).
Enzyme Inhibition and Antioxidant Activity
Thiazole sulfonamide derivatives have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. These compounds, including those incorporating difluorophenolic groups, have shown significant enzyme inhibition and potent antioxidant activity, indicating the therapeutic potential of thiazole sulfonamides in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-13-2-4-14(5-3-13)11-21-18(24)10-16-12-27-19(22-16)23-28(25,26)17-8-6-15(20)7-9-17/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJNLSNMDKEBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(3,4-dichlorophenyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2600619.png)


![[2-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2600622.png)
![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2600625.png)


![6,6-Dimethyl-1-azaspiro[3.4]octane;hydrochloride](/img/structure/B2600629.png)
![2-ethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2600630.png)


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2600639.png)
![5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2600640.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2600641.png)